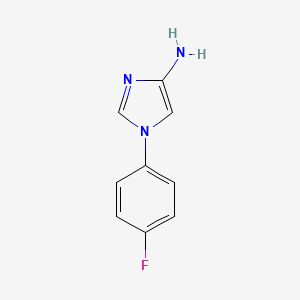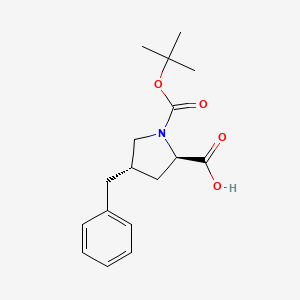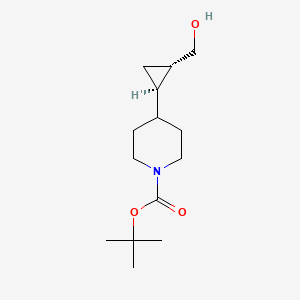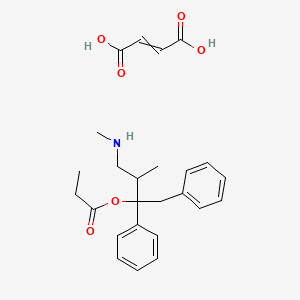
1,6-Difuryl-1,5-hexadiene-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Difuryl-1,5-hexadiene-3,4-dione is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . This compound is characterized by the presence of two furan rings attached to a hexa-1,5-diene-3,4-dione backbone. It is primarily used in research and has various applications in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Difuryl-1,5-hexadiene-3,4-dione typically involves the reaction of furan derivatives with appropriate dienes under controlled conditions. One common method involves the use of a Diels-Alder reaction, where furan acts as the diene and reacts with a suitable dienophile to form the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While the compound is mainly produced for research purposes, industrial-scale production can be achieved through optimized synthetic routes that involve continuous flow reactors and advanced purification techniques. These methods ensure the consistent quality and scalability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Difuryl-1,5-hexadiene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acids.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acids, saturated hydrocarbons, and various substituted furan derivatives .
Applications De Recherche Scientifique
1,6-Difuryl-1,5-hexadiene-3,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,6-Difuryl-1,5-hexadiene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative used in organic electronics.
Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione): A polymer with applications in organic thin-film transistors and photovoltaics.
Uniqueness
1,6-Difuryl-1,5-hexadiene-3,4-dione is unique due to its dual furan rings and diene-dione structure, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
92152-08-4 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H |
Clé InChI |
NUOLJIJNXPXAID-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)




![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)






